molecular formula C11H22O4 B14374798 (1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane CAS No. 90253-04-6

(1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane

Cat. No.: B14374798
CAS No.: 90253-04-6
M. Wt: 218.29 g/mol
InChI Key: MJRRQZLLIVRTRA-UHFFFAOYSA-N
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Description

(1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane is a chemical compound with the molecular formula C11H22O4 It is a cyclobutane derivative with four methoxy groups attached to a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane typically involves the reaction of cyclobutane derivatives with methoxy-substituted reagents under controlled conditions. One common method is the reaction of cyclobutyl halides with methoxy-substituted Grignard reagents, followed by purification through distillation or chromatography.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    Methoxycyclobutane: A cyclobutane derivative with methoxy groups.

    Propan-2-ylcyclobutane: A cyclobutane derivative with a propan-2-yl group.

Uniqueness

(1,1,3,3-Tetramethoxypropan-2-yl)cyclobutane is unique due to the presence of four methoxy groups and a propan-2-yl group, which confer distinct chemical properties and reactivity compared to other cyclobutane derivatives. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

90253-04-6

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

1,1,3,3-tetramethoxypropan-2-ylcyclobutane

InChI

InChI=1S/C11H22O4/c1-12-10(13-2)9(8-6-5-7-8)11(14-3)15-4/h8-11H,5-7H2,1-4H3

InChI Key

MJRRQZLLIVRTRA-UHFFFAOYSA-N

Canonical SMILES

COC(C(C1CCC1)C(OC)OC)OC

Origin of Product

United States

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